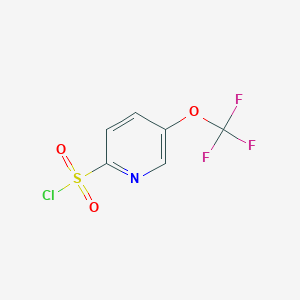
5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride is an organofluorine compound with the molecular formula C6H3ClF3NO3S. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the pyridine ring, along with a sulfonyl chloride group (-SO2Cl). The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride typically involves the reaction of 5-(trifluoromethoxy)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:
Starting Material: 5-(Trifluoromethoxy)pyridine
Reagent: Chlorosulfonic acid (HSO3Cl)
Reaction Conditions: The reaction is conducted at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
科学研究应用
5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
作用机制
The mechanism of action of 5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethoxy group enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The sulfonyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions .
相似化合物的比较
Similar Compounds
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
2-Pyridinesulfonyl chloride: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Uniqueness
The presence of the trifluoromethoxy group in 5-(Trifluoromethoxy)pyridine-2-sulfonyl chloride imparts unique electronic and steric effects, enhancing its reactivity and making it a valuable intermediate in various chemical syntheses. This distinguishes it from other similar compounds, which may not exhibit the same level of reactivity or stability .
属性
分子式 |
C6H3ClF3NO3S |
|---|---|
分子量 |
261.61 g/mol |
IUPAC 名称 |
5-(trifluoromethoxy)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-15(12,13)5-2-1-4(3-11-5)14-6(8,9)10/h1-3H |
InChI 键 |
NZOFAHBYWFWAOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1OC(F)(F)F)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B14059872.png)
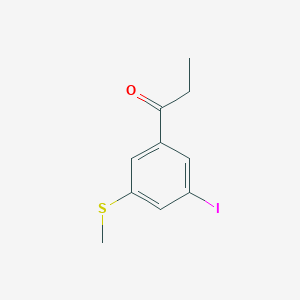
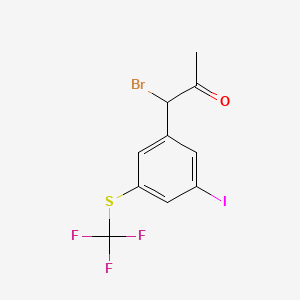


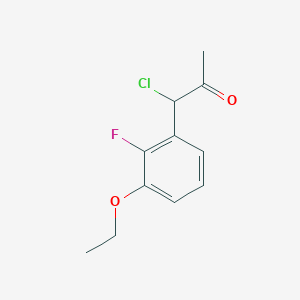
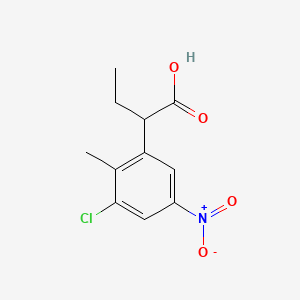

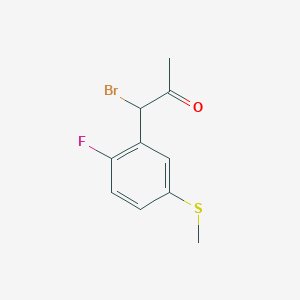

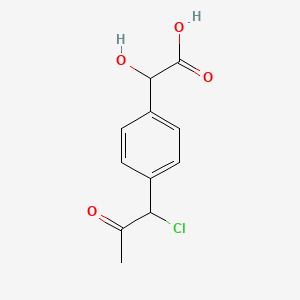
![2-Amino-9-((4AR,6R,7R,7AR)-2,2-DI-tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-1,9-dihydro-6H-purin-6-one](/img/structure/B14059936.png)

